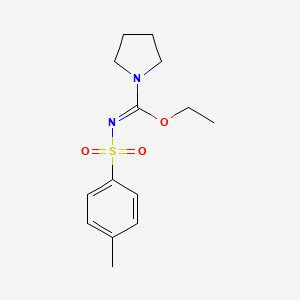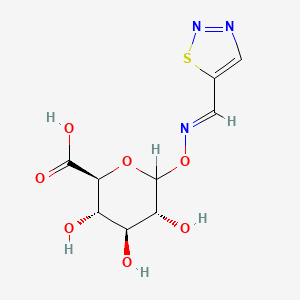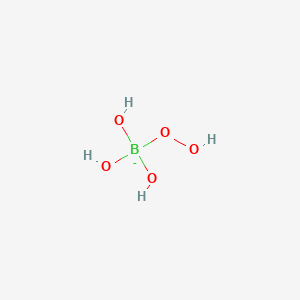
Hydroperoxy(trihydroxy)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroperoxo(trihydroxo)borate(1-) is a boron oxoanion. It derives from a boric acid.
Aplicaciones Científicas De Investigación
Activation and Catalysis in Organic and Inorganic Chemistry
- Research has explored the role of boranes, similar to hydroperoxy(trihydroxy)boranuide, in activating bonds and catalyzing reactions in organic and inorganic chemistry. Electrophilic boranes, such as those in the "frustrated Lewis pair" chemistry, have been found effective in hydrosilylation processes and hydrogen activation, indicating potential applications in synthetic transformations relevant to organic and inorganic chemists (Piers, Marwitz, & Mercier, 2011).
Synthesis of Organic Compounds
- Hydroperoxy compounds have been utilized in the synthesis of organic structures, such as the creation of nitro analogues of certain acids. The method involves incorporating the peroxy bond into the substrate structure, highlighting the potential of hydroperoxy compounds in complex organic synthesis processes (Zhang, Jin, Liu, & Wu, 2006).
Oxidation Chemistry and Free Radical Studies
- Hydroperoxy compounds play a significant role in oxidation chemistry and the study of free radicals. For instance, the oxidation of unsaturated fatty acids by enzymes like lipoxygenase produces hydroperoxides, which have been analyzed to understand the oxidation mechanism and product structure (Gardner & Weisleder, 1972).
Metabolic and Biological Studies
- In biological contexts, hydroperoxy compounds are involved in metabolic pathways. For example, the stimulation of DNA synthesis and induction of enzymes like ornithine decarboxylase by fatty acid hydroperoxides in rat colon has been investigated, which can have implications in understanding diet and carcinogenesis (Bull, Nigro, Golembieski, Crissman, & Marnett, 1984).
Propiedades
Nombre del producto |
Hydroperoxy(trihydroxy)boranuide |
|---|---|
Fórmula molecular |
BH4O5- |
Peso molecular |
94.84 g/mol |
Nombre IUPAC |
hydroperoxy(trihydroxy)boranuide |
InChI |
InChI=1S/BH4O5/c2-1(3,4)6-5/h2-5H/q-1 |
Clave InChI |
KCLALKWXQGIYAS-UHFFFAOYSA-N |
SMILES canónico |
[B-](O)(O)(O)OO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



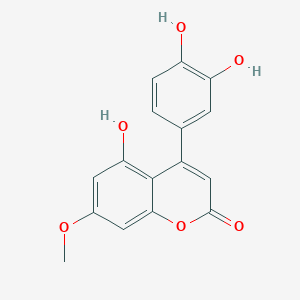
![[1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-[[(E)-3-(2-methoxyphenyl)but-2-enyl]-methylamino]butyl]-(2,2-dimethylpropanoyloxymethoxy)phosphinic acid](/img/structure/B1241536.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1241538.png)
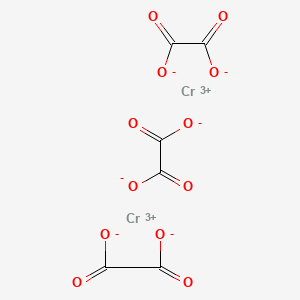
![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
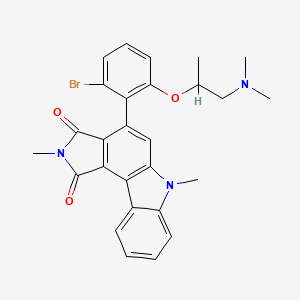
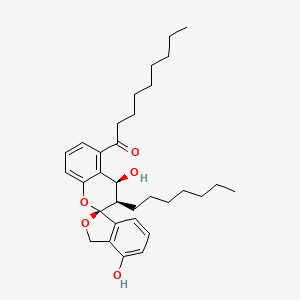
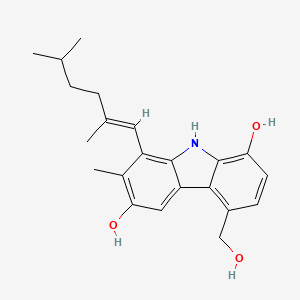
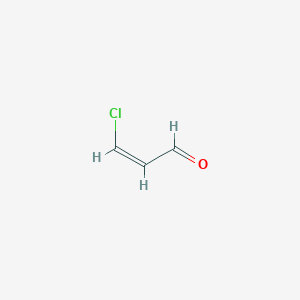
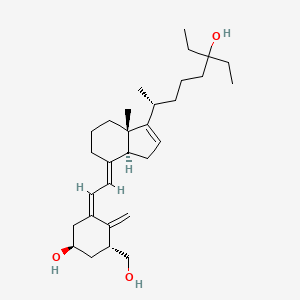
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)
